molecular formula C9H7BrN2 B1524611 6-Bromo-4-methylquinazoline CAS No. 69674-27-7

6-Bromo-4-methylquinazoline

Cat. No. B1524611
CAS RN: 69674-27-7
M. Wt: 223.07 g/mol
InChI Key: AQONPSNFIBNMQX-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinazoline is a chemical compound with the molecular formula C9H7BrN2 . It is used in scientific research and development .


Synthesis Analysis

The synthesis of 6-Bromo-4-methylquinazoline involves the reaction of 1-(2-amino-5-bromophenyl)ethanone with triethyl orthoformate . Another method involves the reaction of aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methylquinazoline consists of a quinazoline core, which is a heterocyclic compound containing two nitrogen atoms. The compound also contains a bromine atom and a methyl group .


Chemical Reactions Analysis

Quinazoline derivatives, including 6-Bromo-4-methylquinazoline, are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . They can undergo various reactions such as nucleophilic substitution, condensation, and aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-methylquinazoline include its molecular weight, boiling point, and structure .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

6-Bromo-4-methylquinazoline and its derivatives have been extensively researched for their pharmaceutical applications, particularly in cancer treatment and analgesic properties. For instance, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in colon and rectal cancer treatment drugs, showcases the compound's relevance in oncology (He Zheng-you, 2010). Additionally, the synthesis of certain derivatives has revealed significant analgesic and anti-inflammatory activities, as well as antihelmintic properties when tested against specific organisms (S. Sahu et al., 2008).

Antimicrobial and Antifungal Activities

Derivatives of 6-Bromo-4-methylquinazoline have shown promise in antimicrobial applications. For instance, certain synthesized Schiff bases of this compound exhibited antimicrobial properties, providing a potential avenue for developing new treatments against resistant strains of bacteria and fungi (Mudassar A. Sayyed et al., 2006).

Anticancer Properties

The compound has been utilized in the synthesis of various derivatives with noted anticancer properties. For example, a study on the synthesis of 6-Bromo quinazolinone derivatives highlighted their pharmacological importance, including anti-inflammatory, analgesic, and antibacterial activities (Ch. Rajveer et al., 2010). Moreover, the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-Bromo-4-methylquinazoline, indicated potent apoptotic induction and high efficacy in cancer models, alongside excellent blood-brain barrier penetration (N. Sirisoma et al., 2009).

Hypotensive and Cardiovascular Applications

Some derivatives of 6-Bromo-4-methylquinazoline have been evaluated for their hypotensive activity, showcasing potential applications in cardiovascular diseases. A study on substituted quinazolinones demonstrated their ability to lower blood pressure, with specific compounds exhibiting significant hypotensive effects (Ashok Kumar et al., 2003).

Mechanism of Action

While the specific mechanism of action for 6-Bromo-4-methylquinazoline is not mentioned in the retrieved papers, quinazoline derivatives are known for their wide range of biological activities. They have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities .

Safety and Hazards

6-Bromo-4-methylquinazoline is classified as a warning substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

Quinazoline derivatives, including 6-Bromo-4-methylquinazoline, have attracted considerable attention due to their significant biological activities. Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .

properties

IUPAC Name

6-bromo-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONPSNFIBNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699616
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylquinazoline

CAS RN

69674-27-7
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylquinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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